molecular formula C16H11Cl2N3OS2 B2844965 N-(4-chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864919-19-7

N-(4-chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2844965
CAS No.: 864919-19-7
M. Wt: 396.3
InChI Key: TYSFLUVPEBDEGM-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a complex organic compound that features a thiadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of 4-chloroaniline with 2-chlorobenzoyl chloride to form an intermediate, which is then reacted with thiosemicarbazide to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-(4-chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives, such as:

  • 2-Amino-1,3,4-thiadiazole
  • 5-Phenyl-1,3,4-thiadiazole-2-thiol
  • 4-Chloro-1,2,3-thiadiazole

Uniqueness

What sets N-(4-chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity.

Biological Activity

N-(4-chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H13ClN4OS
  • Molecular Weight : 316.79 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Biological Activity Overview

Thiadiazole derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. The compound exhibits significant anticancer activity through multiple mechanisms, including apoptosis induction and cell cycle arrest.

  • Apoptosis Induction : The compound triggers programmed cell death in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : It inhibits cell proliferation by interfering with the cell cycle at the G1/S phase transition.
  • Inhibition of Metastasis : Some studies suggest that thiadiazole derivatives can inhibit the expression of matrix metalloproteinases (MMPs), which are involved in cancer metastasis.

Anticancer Activity

A series of in vitro studies have demonstrated that this compound exhibits potent cytotoxicity against various human cancer cell lines:

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)5.0Alam et al., 2020
MCF-7 (Breast Cancer)6.5Aliabadi et al., 2022
HCT116 (Colon Cancer)7.8Flefel et al., 2017
SK-MEL-2 (Skin Cancer)4.27Alam et al., 2011

Structure-Activity Relationship (SAR)

The activity of thiadiazole derivatives is influenced by the substituents on the phenyl rings. For instance, compounds with electron-withdrawing groups such as chloro or nitro groups tend to exhibit enhanced cytotoxicity compared to their electron-donating counterparts.

Study 1: Cytotoxic Evaluation

In a study conducted by Alam et al. (2020), a series of thiadiazole derivatives were synthesized and evaluated for their anticancer properties. The study found that this compound showed significant growth inhibition in A549 and SK-MEL-2 cell lines with IC50 values of 5.0 µM and 4.27 µM respectively .

Study 2: Mechanistic Insights

A subsequent investigation into the mechanism of action revealed that this compound induces apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins . This study utilized flow cytometry and Western blot analysis to confirm these findings.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3OS2/c17-10-5-7-11(8-6-10)19-14(22)9-23-16-20-15(21-24-16)12-3-1-2-4-13(12)18/h1-8H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSFLUVPEBDEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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